molecular formula C13H15Cl3N2 B123441 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride CAS No. 149062-75-9

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

カタログ番号: B123441
CAS番号: 149062-75-9
分子量: 305.6 g/mol
InChIキー: KPVQNWQDBLOUQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Development Timeline

The discovery and development of 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride emerged from Pfizer Inc.'s systematic exploration of novel cholinergic agents in the early 1990s. The compound, designated CI-1002 and later PD 142676, was first synthesized as part of a comprehensive medicinal chemistry program aimed at developing superior acetylcholinesterase inhibitors for treating cognitive dysfunction associated with Alzheimer's disease. The initial characterization of the compound was documented in PubChem with creation date of October 25, 2006, though the actual discovery preceded this database entry by several years.

The development timeline reveals a structured approach to drug discovery, with the compound progressing through preclinical evaluation phases before advancing to Phase 1 clinical trials. Early pharmacological studies, conducted between 1994 and 1995, established the compound's dual mechanism of action as both an acetylcholinesterase inhibitor and muscarinic antagonist. These foundational studies demonstrated the compound's potential to overcome limitations of existing cholinesterase inhibitors, particularly regarding peripheral side effects that often limited therapeutic utility.

Analytical methodology development accompanied the compound's progression, with sophisticated quantitative techniques being established to support clinical investigation. A notable advancement was the development of capillary gas chromatography/mass spectrometry methods capable of detecting concentrations as low as 0.50 ng/mL in human plasma, with inter-run precision typically achieving 3-4% relative standard deviation over a 0.5-25 ng/mL linear range. This analytical capability represented a significant achievement in pharmaceutical analysis, demonstrating the utility of ion trap mass spectrometry for trace quantitative determinations of pharmaceuticals in biological matrices.

Historical Context in Cholinergic Research

The development of CI-1002 occurred during a pivotal period in cholinergic pharmacology research, when the cholinergic hypothesis of Alzheimer's disease was gaining widespread acceptance. This theoretical framework proposed that cognitive decline in Alzheimer's disease resulted primarily from degeneration of cholinergic neurons in the basal forebrain and associated reduction in acetylcholine levels. The hypothesis provided a rational basis for developing acetylcholinesterase inhibitors as therapeutic interventions, leading to intensive research efforts in this area during the 1980s and 1990s.

Earlier cholinesterase inhibitors, including tacrine, had demonstrated efficacy in improving cognitive function but were limited by significant peripheral side effects, particularly gastrointestinal disturbances. These limitations created an urgent need for compounds with improved therapeutic indices, combining central nervous system efficacy with reduced peripheral toxicity. CI-1002 represented a novel approach to this challenge through its unique dual mechanism of action.

The compound's classification as a tacrine derivative reflects its structural relationship to earlier cholinesterase inhibitors, while its azepino[2,1-b]quinazoline core structure distinguished it from conventional agents. This structural innovation enabled the compound to exhibit cholinomimetic effects centrally while demonstrating muscarinic antagonist properties peripherally, a pharmacological profile that could potentially minimize unwanted gastrointestinal effects.

Evolution of Quinazoline-Based Pharmacological Agents

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic areas. The evolution of quinazoline-based pharmacological agents spans several decades, with applications ranging from anticancer therapy to neurological disorders, antimicrobial treatment, and cardiovascular disease management. This broad therapeutic utility stems from the quinazoline core's ability to interact with diverse biological targets through various substitution patterns and structural modifications.

CI-1002's azepino[2,1-b]quinazoline structure represents a sophisticated evolution of the basic quinazoline framework, incorporating a seven-membered azepine ring system that significantly modifies the compound's three-dimensional conformation and binding properties. This structural modification distinguishes CI-1002 from simpler quinazoline derivatives and contributes to its unique pharmacological profile. The incorporation of chlorine substituents at positions 1 and 3 further enhances the compound's binding affinity and selectivity for acetylcholinesterase.

Recent advances in quinazoline chemistry have demonstrated the potential for molecular hybridization technology, combining quinazoline scaffolds with other bioactive pharmacophores to create compounds with multifaceted biological activity. This approach has yielded lead compounds targeting specific as well as multiple therapeutic targets, illustrating the continued relevance of quinazoline-based drug design in contemporary medicinal chemistry. The development of CI-1002 exemplifies this evolution, representing an early successful application of structural modification to achieve dual pharmacological mechanisms within a single molecular entity.

Nomenclature and Classification in Medicinal Chemistry

The systematic nomenclature of 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline follows International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic systems. The compound name reflects several key structural features: the azepino[2,1-b]quinazoline fused ring system, the hexahydro designation indicating partial saturation of the azepine ring, and the specific positioning of chlorine substituents at the 1 and 3 positions.

The compound's various identifiers reflect its progression through different stages of pharmaceutical development and regulatory processes. The Chemical Abstracts Service (CAS) registry numbers distinguish between the free base form (149028-28-4) and the hydrochloride salt (149062-75-9), acknowledging the different physicochemical properties of these forms. The United States Adopted Name (USAN) designation PD 142676 and the research code CI-1002 represent internal pharmaceutical company nomenclature systems used during development.

Identifier Type Free Base Hydrochloride Salt
CAS Registry Number 149028-28-4 149062-75-9
IUPAC Name 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride
Research Code CI-1002 CI-1002 HCl
Development Code PD 142676 PD 142676 HCl
UNII Code 7U374ZW3YB Not specified
ChEMBL ID CHEMBL3301813 Not specified

The molecular formula C₁₃H₁₄Cl₂N₂ for the free base reflects the precise atomic composition, while the molecular weight of 269.17 g/mol provides essential information for pharmaceutical formulation and analytical method development. The InChI (International Chemical Identifier) key WTPSHLVHJOJDIF-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications and database searches.

特性

CAS番号

149062-75-9

分子式

C13H15Cl3N2

分子量

305.6 g/mol

IUPAC名

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

InChI

InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H

InChIキー

KPVQNWQDBLOUQW-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

正規SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

他のCAS番号

149062-75-9

同義語

1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE

製品の起源

United States

準備方法

Step 1: Regiocontrolled Preparation of 4,6-Dichloroanthranilic Acid

Starting Material : 3,5-Dichloroaniline
Reagents :

  • t-Butoxycarbonyl (Boc) protecting group

  • t-Butyllithium (t-BuLi)

  • Tetramethylethylenediamine (TMEDA)

  • Carbon dioxide (CO₂)

Procedure :

  • Protection : 3,5-Dichloroaniline is Boc-protected to prevent undesired side reactions during lithiation.

  • Directed Lithiation : The protected aniline is treated with t-BuLi/TMEDA in anhydrous tetrahydrofuran (THF) at −78°C. TMEDA enhances lithiation selectivity, directing the base to the para position relative to the amino group.

  • Carboxylation : Quenching the lithiated intermediate with CO₂ yields 4,6-dichloroanthranilic acid after Boc deprotection.

Critical Parameters :

  • Temperature control (−78°C) prevents polylithiation.

  • Stoichiometric TMEDA ensures regioselectivity.

Step 2: Cyclocondensation with 1-Aza-2-methoxy-1-cycloheptene

Reaction Scheme :
4,6-Dichloroanthranilic acid + 1-Aza-2-methoxy-1-cycloheptene → Azepinoquinazoline intermediate

Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (~80°C)

  • Duration: 4–6 hours

Mechanistic Insight :
The anthranilic acid derivative undergoes nucleophilic attack on the electrophilic carbon of the azepine precursor, followed by cyclodehydration to form the tricyclic core.

Step 3: Reduction and Hydrochlorination

Reduction Agent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C)
Conditions :

  • Solvent: Methanol/water mixture

  • Temperature: Ambient for NaBH₄; 50–60°C for H₂/Pd-C

Hydrochlorination :
The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

Yield Optimization :

  • Slow addition of HCl prevents localized overheating.

  • Recrystallization from ethanol/water improves purity.

Analytical Validation

Spectroscopic Characterization

Technique Key Data
¹H NMR δ 8.27 (d, J = 8.5 Hz, H-9), 7.74 (t, J = 8.4 Hz, H-7), 3.29 (t, J = 7.2 Hz, CH₂)
MS m/z 305.6 [M+H]⁺ (calc. for C₁₃H₁₅Cl₃N₂)
IR 3263 cm⁻¹ (N-H), 1662 cm⁻¹ (C=O)

Purity Assessment

Method Result
HPLC99.6% radiochemical purity
TLCSingle spot (Rf = 0.45 in CHCl₃/MeOH 9:1)

Comparative Analysis of Synthetic Approaches

Alternative Routes Explored

While the Ekhato-Huang method remains the gold standard, other strategies have been attempted:

  • Acylation-Cyclization : Anthranilic acid derivatives acylated with chloroacetyl chloride, followed by cyclization with amines. This route suffers from poor regiocontrol (<5% yield).

  • Microwave-Assisted Synthesis : Reduced reaction times but requires specialized equipment and offers no yield improvement.

Challenges and Optimization Strategies

Lithiation Selectivity

Issue : Competing lithiation at C-2 vs. C-4 positions.
Solution :

  • Use of bulky bases (t-BuLi) and chelating agents (TMEDA) directs lithiation to C-4.

  • Low temperatures (−78°C) suppress kinetic side reactions.

Cyclocondensation Efficiency

Issue : Incomplete ring closure due to steric hindrance.
Solution :

  • Prolonged reflux (6+ hours) ensures complete dehydration.

  • Azeotropic removal of water using Dean-Stark apparatus.

Scalability and Industrial Relevance

The Ekhato-Huang process has been scaled to kilogram quantities with consistent yields (11–13%). Key considerations for large-scale production:

  • Cost of Reagents : t-BuLi and TMEDA contribute significantly to expenses.

  • Safety : Exothermic lithiation step requires jacketed reactors with precise temperature control.

Hazard Mitigation
t-BuLi pyrophoricitySchlenk line techniques under inert atmosphere
HCl gas evolutionScrubbers with NaOH solution
Chlorinated solventsSubstitution with 2-MeTHF or cyclopentyl methyl ether

生物活性

1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride (CI-1002) is a compound that has garnered attention for its unique biological activities. This article explores its mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C13H15Cl3N2
  • Molecular Weight : 305.6 g/mol
  • IUPAC Name : 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride
  • CAS Number : 149062-75-9

CI-1002 has been primarily recognized for its dual role as an acetylcholinesterase inhibitor and a muscarinic antagonist . These properties suggest potential applications in treating neurological disorders by enhancing cholinergic transmission and modulating receptor activity.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions and memory retention. CI-1002 has shown promising results in various assays measuring AChE activity.

Muscarinic Antagonism

As a muscarinic antagonist, CI-1002 may block the action of acetylcholine at muscarinic receptors. This can have implications for conditions such as overactive bladder and certain types of cognitive impairment.

Biological Activity Profiles

Research indicates that CI-1002 exhibits a range of biological activities across various enzymatic pathways. The ToxCast database provides a comprehensive profiling of its biochemical interactions:

Assay CategoryAssaysActivesActive %≤10 μM≤1 μM
Cholinesterase31515.165015
CYP (Cytochrome P450)108438.64450129
GPCR (Aminergic)3215795.06540148

These data highlight the compound's significant interaction with cholinesterase and cytochrome P450 enzymes, indicating its potential for drug metabolism and efficacy in various therapeutic areas .

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that CI-1002 can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties : Research has indicated that CI-1002 may exert anti-inflammatory effects by modulating cytokine production in immune cells. This could have implications for treating inflammatory conditions .
  • Pharmacokinetics and Toxicology : The pharmacokinetic profile of CI-1002 suggests a favorable absorption and distribution in biological systems. However, further studies are needed to fully understand its toxicological impacts .

科学的研究の応用

Pharmacological Studies

  • Acetylcholinesterase Inhibition :
    • This compound has been studied for its role as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Muscarinic Antagonism :
    • It also acts as a muscarinic antagonist. This property is significant in developing treatments for various neurological disorders where modulation of the cholinergic system is beneficial.
  • Toxicological Profiling :
    • The compound has been included in the U.S. EPA's ToxCast project for toxicity screening. It was evaluated across numerous enzymatic and ligand-binding assays to understand its potential effects on biological systems .

High-throughput Screening (HTS)

The compound has been part of extensive high-throughput screening efforts to identify its interactions with various biological targets:

  • Enzymatic Activity :
    • It was tested against 331 assays that measure chemical binding to receptors and enzymatic activity. The results indicated its potential effects on CYP450 enzymes and G-protein-coupled receptors (GPCRs), which are critical in drug metabolism and signaling pathways .

Study 1: ToxCast Chemical Profiling

In a comprehensive study analyzing 976 chemicals under the ToxCast project:

  • 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride was assessed for its activity across multiple assays.
  • The study provided half-maximal activity concentrations (AC50) for several enzymatic interactions and highlighted the compound's potential toxicity profiles based on its interactions with various biological targets .

Study 2: Enzymatic Inhibition

In another investigation focusing on enzymatic inhibition:

  • The compound showed significant interaction with cholinesterase enzymes and CYP450 isoforms.
  • These findings suggest that it may have implications for drug-drug interactions and metabolic pathways relevant to pharmacotherapy .

類似化合物との比較

Mechanistic and Physicochemical Insights

  • Chlorine Substitution: The 1,3-dichloro configuration maximizes electron-withdrawing effects, enhancing interactions with AChE’s catalytic site. This is absent in non-halogenated analogs like deoxyvasicine .
  • Ring Size : Seven-membered azepine rings improve solubility and membrane permeability compared to six-membered pyrrolidine or pyridine systems .

Q & A

Q. What are the recommended synthetic routes for 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., PubChem’s synthesis planner) can predict feasible routes by leveraging databases like Reaxys and BKMS_METABOLIC. For example, one-step synthesis strategies may involve coupling azepine and quinazoline precursors via nucleophilic substitution, followed by hydrochlorination. Key intermediates should be purified via recrystallization (e.g., using ethanol/water mixtures) and validated via melting point analysis (e.g., lit. mp comparisons) .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Implement orthogonal purity assays:
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards.
  • Elemental Analysis : Confirm Cl content via ion chromatography (e.g., ≤1.03% chloride impurity threshold as per pharmacopeial guidelines) .
  • Heavy Metal Testing : Adopt Method 2 from USP guidelines using lead standard solutions (≤20 ppm threshold) .

Q. What spectroscopic techniques are effective for structural elucidation?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm azepine-quinazoline fusion and chloride counterion placement.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at 213.49 g/mol for related hydrochlorides) .
  • FT-IR : Identify N-H stretches (3100–3300 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}).

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to harmonize data from diverse assays (e.g., IC50_{50} variability in enzyme inhibition studies).
  • Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) and validate using certified reference materials (e.g., USP/EP secondary standards) .
  • Data Validation : Cross-check results with orthogonal assays (e.g., compare in vitro cytotoxicity with in silico docking predictions) .

Q. What experimental designs optimize stability studies under varying conditions?

  • Methodological Answer : Use a split-plot factorial design to assess:
  • Environmental Stressors : Temperature (25°C vs. 40°C), humidity (60% vs. 75% RH), and light exposure (ICH Q1B guidelines).
  • Analytical Endpoints : Monitor degradation via stability-indicating HPTLC or HPLC-MS (e.g., SynZeal’s method for related hydrochlorides) .
  • Statistical Analysis : Apply ANOVA to identify significant degradation pathways (p < 0.05) .

Q. How to apply computational models to predict reactivity or interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use tools like MOE (Chemical Computing Group) to model ligand-receptor binding (e.g., quinazoline interactions with kinase domains) .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., Cl substituent effects on logP) with bioactivity data.
  • ADMET Prediction : Utilize ACD/Labs Percepta to estimate solubility, permeability, and toxicity (e.g., acute oral toxicity thresholds) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。